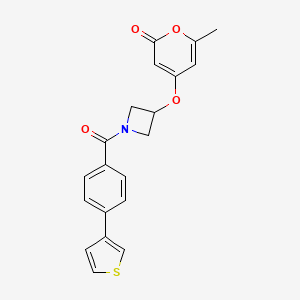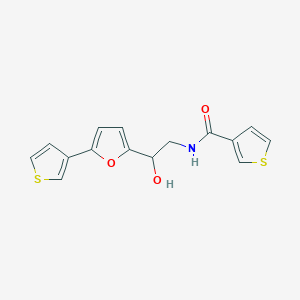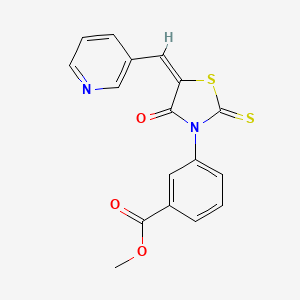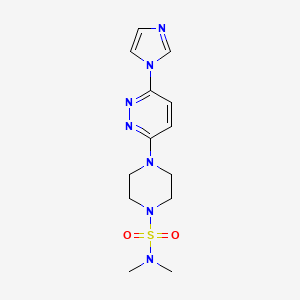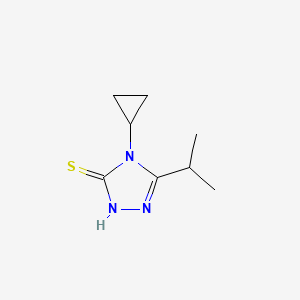
4-环丙基-5-异丙基-4H-1,2,4-三唑-3-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C8H13N3S. It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropyl group, and a thiol group attached to a triazole ring .
科学研究应用
4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
准备方法
The synthesis of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol typically involves several steps. One common method starts with the reaction of 2-chloro-4-methoxythiazole with dimethylamine to form 2-(dimethylamino)-4-methoxythiazole. This intermediate is then subjected to nucleophilic addition reactions to convert it into 2-(dimethylamino)-4-formylthiazole. Finally, an oxidation reaction is performed to yield 2-(dimethylamino)-4-methoxythiazole-5-aldehyde .
化学反应分析
4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Addition: It can participate in nucleophilic addition reactions, forming new compounds with different functional groups
Common reagents used in these reactions include acids, bases, and nucleophilic agents. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:
4-methyl-4H-1,2,4-triazole-3-thiol: This compound has a methyl group instead of a cyclopropyl group and exhibits different reactivity and applications.
5-cyclopropyl-4H-1,2,4-triazole-3-thiol: This compound lacks the isopropyl group and has different physical and chemical properties.
5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol: This compound contains a chlorophenyl group and an isobutyl group, leading to distinct biological activities and uses.
属性
IUPAC Name |
4-cyclopropyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-5(2)7-9-10-8(12)11(7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUIKMATRQJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
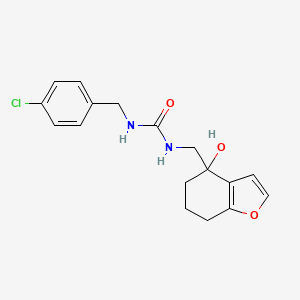
![5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391059.png)
![4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391060.png)

![Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391062.png)
![2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2391064.png)

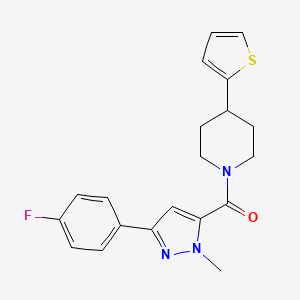
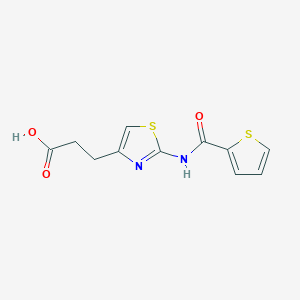
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2391070.png)
